1-ethyl-N-(1-phenylbutan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
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Overview
Description
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound includes a triazole ring fused with a quinoxaline ring, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets and pathways. The triazole and quinoxaline rings in the compound allow it to bind to enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms and cancer cells, resulting in their death .
Comparison with Similar Compounds
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-c]quinoxalines: Similar to the compound , these compounds have a fused triazole and quinoxaline ring system and exhibit similar biological activities.
The uniqueness of 1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine lies in its specific substitution pattern and the presence of the phenylbutan-2-yl group, which may contribute to its distinct biological activities .
Properties
Molecular Formula |
C21H23N5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-ethyl-N-(1-phenylbutan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine |
InChI |
InChI=1S/C21H23N5/c1-3-16(14-15-10-6-5-7-11-15)22-20-21-25-24-19(4-2)26(21)18-13-9-8-12-17(18)23-20/h5-13,16H,3-4,14H2,1-2H3,(H,22,23) |
InChI Key |
IVOLGMSSKRTSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2NC(CC)CC4=CC=CC=C4 |
Origin of Product |
United States |
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